Brevinin-1PLa
CAS No.:
Cat. No.: VC3674270
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Chemical Structure and Properties
Brevinin-1PLa is a 24-amino acid peptide with the sequence FFPNVASVPGQVLKKIFCAISKKC. This peptide has a theoretical monoisotopic molecular weight of 2621.4 Da . Like other members of the brevinin-1 family, Brevinin-1PLa contains the characteristic C-terminal disulfide-bridged heptapeptide ring (Cys18-Cys24) that forms a structural motif common to many antimicrobial peptides from amphibian skin.
The peptide's primary structure reveals several key features that contribute to its antimicrobial properties:
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A high proportion of hydrophobic amino acids, particularly at the N-terminus
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Several positively charged residues (lysine) that contribute to its cationic nature
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A C-terminal disulfide bridge that stabilizes its three-dimensional structure
These structural characteristics enable Brevinin-1PLa to interact with microbial membranes, although its specific mechanism of action may differ from other members of the brevinin-1 family based on variations in its amino acid sequence.
Genetic Origin and Distribution
Brevinin-1PLa is encoded by the Brevinin1.1 locus in both R. pipiens and R. palustris . Genetic studies have revealed that the Brevinin1.1 locus in R. pipiens is subject to balancing selection, which maintains multiple alleles within populations. This genetic diversity results in the expression of different brevinin-1 peptides across individuals and populations.
Interestingly, while Brevinin-1PLa appears to be fixed (uniformly present) in R. palustris, its expression in R. pipiens populations shows considerable variation. Analyses of skin secretions from R. pipiens populations in Michigan, Minnesota, and Vermont failed to detect Brevinin-1PLa, suggesting either low expression levels or complete absence in these particular populations . This geographic variation in expression patterns may reflect differing selective pressures from local pathogen communities.
The table below summarizes the distribution of Brevinin-1PLa and other related peptides across different populations of R. pipiens:
Peptide | Michigan Population | Minnesota Population | Vermont Population |
---|---|---|---|
Brevinin-1PLa | Not detected | Not detected | Not detected |
Brevinin-1Pa | Present (low signal) | Present (high signal) | Present (high signal) |
Brevinin-1Pb | Absent | Present | Present |
Brevinin-1Pg | Present | Absent | Absent |
This distribution pattern suggests a complex evolutionary history, potentially influenced by pathogen-driven selection pressures that vary geographically .
Antimicrobial Activity
The antimicrobial activity of Brevinin-1PLa has been evaluated against several important amphibian pathogens, including the fungus Batrachochytrium dendrobatidis (B. dendrobatidis), the gram-negative bacterium Aeromonas hydrophila, and the gram-positive bacterium Staphylococcus epidermidis. These pathogens were selected based on their ecological relevance to amphibian populations, with B. dendrobatidis being particularly significant as the causative agent of chytridiomycosis, a devastating amphibian disease .
The minimal inhibitory concentrations (MICs) of Brevinin-1PLa against these pathogens are summarized in the table below:
Pathogen | Type | MIC (μM) |
---|---|---|
B. dendrobatidis | Fungus | 50 |
A. hydrophila | Gram-negative bacterium | >100 |
S. epidermidis | Gram-positive bacterium | >100 |
These results indicate that Brevinin-1PLa exhibits moderate antifungal activity against B. dendrobatidis, with an MIC of 50 μM, but shows limited effectiveness against both gram-positive and gram-negative bacteria, with MICs exceeding 100 μM . This activity profile suggests that Brevinin-1PLa may have evolved primarily as a defense against fungal pathogens rather than bacterial threats.
Comparative Analysis with Other Brevinin-1 Peptides
When compared to other brevinin-1 peptides found in R. pipiens, Brevinin-1PLa demonstrates notably different antimicrobial properties. The table below provides a comparative analysis of the antimicrobial activities of Brevinin-1PLa and three other brevinin-1 peptides against the same set of pathogens:
Peptide | MIC against B. dendrobatidis (μM) | MIC against A. hydrophila (μM) | MIC against S. epidermidis (μM) |
---|---|---|---|
Brevinin-1PLa | 50 | >100 | >100 |
Brevinin-1Pa | 12.5 | >100 | 12.5 |
Brevinin-1Pb | 6.2 | >100 | 12.5 |
Brevinin-1Pg | 12.5 | >100 | 12.5 |
This comparison reveals that Brevinin-1PLa is consistently less active against all tested pathogens than the other brevinin-1 peptides. Particularly notable is its reduced effectiveness against B. dendrobatidis (MIC of 50 μM compared to 6.2-12.5 μM for other brevinin-1 peptides) and its complete lack of activity against S. epidermidis at the concentrations tested . These differences in antimicrobial efficacy may explain the variations in peptide expression observed across frog populations, with natural selection potentially favoring more effective peptides in environments where pathogen pressure is high.
The uniformly lower antimicrobial activity of Brevinin-1PLa poses an interesting evolutionary question: why has this peptide become fixed in R. palustris despite its apparently inferior antimicrobial properties? One possibility is that Brevinin-1PLa may serve alternative functions not directly related to pathogen defense, or it may target specific pathogens not included in the studies referenced .
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